molecular formula C7H5N3 B3357016 1-Methyl-1H-pyrrole-2,5-dicarbonitrile CAS No. 69857-46-1

1-Methyl-1H-pyrrole-2,5-dicarbonitrile

Cat. No.: B3357016
CAS No.: 69857-46-1
M. Wt: 131.13 g/mol
InChI Key: MAGUPVNZMSWOEI-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2,5-dicarbonitrile is an organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and two cyano groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-methylpyrrole, the introduction of cyano groups can be achieved using reagents like cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrole-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.

    Substitution: Nucleophilic substitution reactions are possible, where the cyano groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Pyrrole derivatives with carboxyl or hydroxyl groups.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Pyrrole derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

1-Methyl-1H-pyrrole-2,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrrole-2,5-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of conductive materials.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole-2,4-dicarbonitrile: Similar structure but with cyano groups at the 2 and 4 positions.

    1-Methyl-1H-pyrrole-3,5-dicarbonitrile: Cyano groups at the 3 and 5 positions.

    1-Methyl-1H-pyrrole-2-carbonitrile: Only one cyano group at the 2 position.

Uniqueness: 1-Methyl-1H-pyrrole-2,5-dicarbonitrile is unique due to the specific positioning of the cyano groups, which can influence its reactivity and interactions

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

1-methylpyrrole-2,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-10-6(4-8)2-3-7(10)5-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGUPVNZMSWOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503021
Record name 1-Methyl-1H-pyrrole-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69857-46-1
Record name 1-Methyl-1H-pyrrole-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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